4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Etherification: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Similar in structure due to the presence of multiple halogen atoms.
Dichloroaniline: Shares the aniline ring structure with halogen substitutions.
Uniqueness
3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific combination of bromine and methoxy groups on a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H23BrN2O3 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O3/c1-29-20-11-7-18(8-12-20)24-23(26)25(19-9-13-21(30-2)14-10-19)28(27-24)16-17-5-4-6-22(15-17)31-3/h4-15H,16H2,1-3H3 |
InChI Key |
OCYBYTWSPPOYTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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